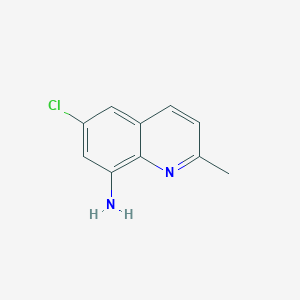

6-Chloro-2-methylquinolin-8-amine

Descripción general

Descripción

6-Chloro-2-methylquinolin-8-amine is a quinoline derivative characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position of the quinoline ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylquinolin-8-amine typically involves the following steps:

Starting Material: The synthesis often begins with 2-methylquinoline as the starting material.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 6-Chloro-2-methylquinolin-8-amine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.

Substitution: Substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: Common reagents for substitution reactions include nucleophiles such as halides and amines.

Major Products Formed:

Oxidation Products: Nitro derivatives, quinone derivatives.

Reduction Products: Amine derivatives, hydroquinoline derivatives.

Substitution Products: Halogenated derivatives, alkylated derivatives.

Aplicaciones Científicas De Investigación

While there is no information about "6-Chloro-2-methylquinolin-8-amine" in the provided search results, there is information about the applications of the similar compound "6-Chloro-2-methylquinolin-8-ol".

6-Chloro-2-methylquinolin-8-ol is a quinoline derivative with a chlorine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 8th position of the quinoline ring. These compounds are known for diverse biological activities and applications in medicinal chemistry. The chloro and hydroxyl groups enhance its reactivity and potential biological interactions, making it a subject of interest in various scientific fields.

Applications of 6-Chloro-2-methylquinolin-8-ol:

- Medicinal Chemistry It serves as a building block for synthesizing more complex pharmaceutical agents with potential therapeutic effects. Its derivatives exhibit notable biological activities, including antimicrobial, antiviral, and anticancer properties. It has been shown to inhibit DNA gyrase and type IV topoisomerase in bacteria, leading to cell death. Research indicates that this compound may also have potential applications in treating malaria and other infectious diseases due to its ability to disrupt cellular processes in pathogens. Studies on the interactions of 6-Chloro-2-methylquinolin-8-ol with biological targets have revealed its potential as an inhibitor of key enzymes involved in disease processes. Its ability to inhibit DNA gyrase suggests that it could be developed into an effective antimicrobial agent. Additionally, research into its antiviral properties indicates that it may interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.

- Inhibitor Its ability to inhibit DNA gyrase suggests that it could be developed into an effective antimicrobial agent.

- Antiviral Drug Development Research into its antiviral properties indicates that it may interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.

Mecanismo De Acción

6-Chloro-2-methylquinolin-8-amine is similar to other quinoline derivatives, such as 2-methylquinoline, 6-chloroquinoline, and 8-aminoquinoline. its unique combination of chlorine and methyl groups at specific positions on the quinoline ring system distinguishes it from these compounds. The presence of these functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Comparación Con Compuestos Similares

2-Methylquinoline

6-Chloroquinoline

8-Aminoquinoline

6-Chloro-2-ethylquinoline

2-Methyl-8-aminoquinoline

Actividad Biológica

6-Chloro-2-methylquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone with a chlorine atom at the 6-position and a methyl group at the 2-position, along with an amine group at the 8-position. Its chemical structure can be represented as follows:

This structural configuration contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicate its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has shown activity comparable to standard antibiotics such as gentamicin and ciprofloxacin, with minimum inhibitory concentrations (MICs) ranging from 15.6 µg/mL to 125 µg/mL against various pathogens .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 62.5 | Gentamicin (125) |

| Escherichia coli | 125 | Gentamicin (250) |

| Klebsiella pneumoniae | 15.6 | Gentamicin (250) |

Antioxidant Activity

The compound also exhibits significant antioxidant activity. In various assays, including DPPH and ABTS radical scavenging tests, it has demonstrated strong free radical scavenging abilities, indicating potential for use in preventing oxidative stress-related diseases .

Antidiabetic Potential

In addition to its antimicrobial and antioxidant properties, this compound has been investigated for its antidiabetic effects. Studies have shown that it can inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. This inhibition can lead to reduced postprandial glucose levels, making it a candidate for diabetes management .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, particularly those related to carbohydrate digestion.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and protein production pathways, leading to bactericidal effects.

- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative damage in cells.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy Study : A recent study evaluated the antibacterial effects of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that it significantly inhibited bacterial growth compared to control groups .

- Antioxidant Activity Assessment : In vitro assays measuring the compound's ability to scavenge free radicals revealed that it surpassed many known antioxidants, suggesting its utility in formulations aimed at oxidative stress mitigation .

- Diabetes Management Research : An investigation into the antidiabetic properties showed that treatment with this compound led to a significant decrease in blood glucose levels in diabetic animal models, supporting its potential role as an adjunct therapy for diabetes .

Propiedades

IUPAC Name |

6-chloro-2-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJADIOJCXRDMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491435 | |

| Record name | 6-Chloro-2-methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61854-63-5 | |

| Record name | 6-Chloro-2-methyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61854-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.